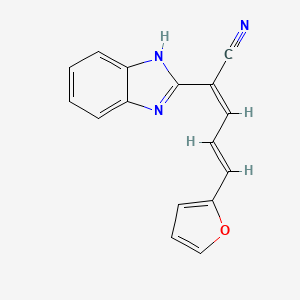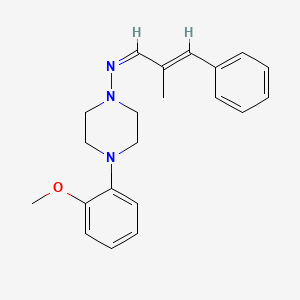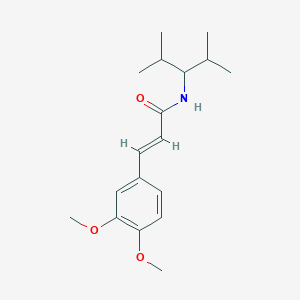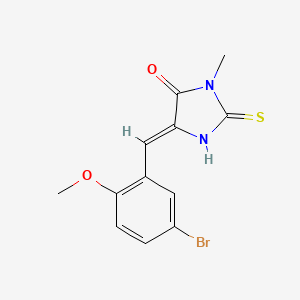
2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, making it an interesting subject for research.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific proteins and enzymes in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and block angiogenesis. In viral infections, this compound has been found to inhibit viral replication and reduce viral load. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile in lab experiments is its unique structure and properties, which make it an interesting subject for research. In addition, this compound has been shown to have potent biological effects, making it a promising candidate for drug development. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile. Some of these directions include:
1. Further studies on the mechanism of action of this compound, which could lead to the development of more effective drugs.
2. Investigation of the potential use of this compound as a fluorescent probe in biological imaging.
3. Development of new synthesis methods for this compound that could improve its solubility and other properties.
4. Exploration of the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders.
5. Studies on the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and properties. This compound has been extensively studied for its potential applications in various fields, including medicine, biological imaging, and drug development. While there are still many unanswered questions regarding the mechanism of action and potential applications of this compound, it is clear that it has great potential for future research and development.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile can be achieved through various methods. One of the most commonly used methods involves the condensation of 2-aminobenzimidazole and 2-furancarboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound. Other methods include the use of different starting materials and catalysts, such as palladium and copper.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
特性
IUPAC Name |
(2Z,4E)-2-(1H-benzimidazol-2-yl)-5-(furan-2-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-11-12(5-3-6-13-7-4-10-20-13)16-18-14-8-1-2-9-15(14)19-16/h1-10H,(H,18,19)/b6-3+,12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBXTLFGWRFVOP-OITAKYAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C=C\C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-(1H-benzimidazol-2-yl)-5-(furan-2-yl)penta-2,4-dienenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)

